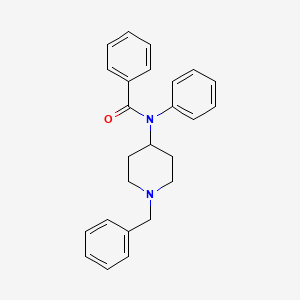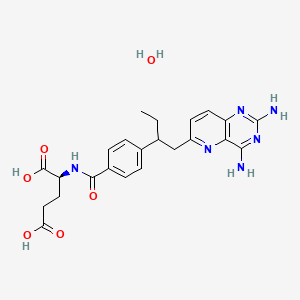
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-(1-cyclohexen-1-yl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-(1-cyclohexen-1-yl)ethyl)- is a complex organic compound that belongs to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-(1-cyclohexen-1-yl)ethyl)- involves multiple steps. One common method includes the reaction of 5-formyl-4-methylaminopyrimidines with arylacetonitriles, followed by hydrolysis of the 7-imino group . Another method involves the reaction of 4-amino-5-formylpyrimidines with cyanoacetic ester . These reactions typically require specific conditions such as the presence of catalysts and controlled temperatures.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as palladium-catalyzed cross-coupling reactions has been reported to be effective in producing this compound on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-(1-cyclohexen-1-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted pyrrolopyrimidines .
Applications De Recherche Scientifique
5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-(1-cyclohexen-1-yl)ethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes, thereby affecting various biological processes. The compound’s degree of lipophilicity allows it to diffuse easily into cells, where it can interact with intracellular targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Deazaadenine: Another pyrrolopyrimidine with similar structural features.
4-Aminopyrrolo(3,2-d)pyrimidine: Shares the pyrrolopyrimidine core structure.
Uniqueness
What sets 5H-Pyrrolo(3,2-d)pyrimidin-4-amine, 2-chloro-N-(2-(1-cyclohexen-1-yl)ethyl)- apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
114684-94-5 |
|---|---|
Formule moléculaire |
C14H17ClN4 |
Poids moléculaire |
276.76 g/mol |
Nom IUPAC |
2-chloro-N-[2-(cyclohexen-1-yl)ethyl]-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H17ClN4/c15-14-18-11-7-9-16-12(11)13(19-14)17-8-6-10-4-2-1-3-5-10/h4,7,9,16H,1-3,5-6,8H2,(H,17,18,19) |
Clé InChI |
HWKUUNFBRUEKJZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(=CC1)CCNC2=NC(=NC3=C2NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















